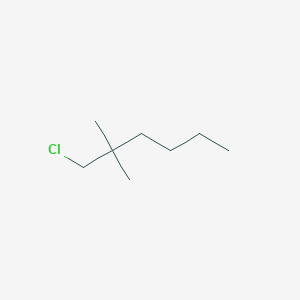
8-Methyl-2,3,4,9-tetrahydro-1h-beta-carboline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-METHYL-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and their biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-METHYL-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to produce the indole derivative . The reaction is carried out under reflux conditions to ensure a good yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the Fischer indole synthesis remains a common approach due to its efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
8-METHYL-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups onto the indole ring.
Wissenschaftliche Forschungsanwendungen
8-METHYL-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications due to its biological activities.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 8-METHYL-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE involves its interaction with various molecular targets and pathways. The indole ring system allows it to bind to multiple receptors and enzymes, influencing biological processes. For example, it can inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE:
1-Methyl-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylic acid: This compound has a similar indole structure but includes additional functional groups.
Uniqueness
8-METHYL-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE is unique due to the presence of the methyl group at the 8-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other indole derivatives and contributes to its specific properties and applications.
Eigenschaften
CAS-Nummer |
23046-74-4 |
|---|---|
Molekularformel |
C12H14N2 |
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
8-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C12H14N2/c1-8-3-2-4-10-9-5-6-13-7-11(9)14-12(8)10/h2-4,13-14H,5-7H2,1H3 |
InChI-Schlüssel |
BTKJQUALQIBJKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)C3=C(N2)CNCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-dimethyl-1-[3-(methylthio)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B13169420.png)
![Ethyl[(3-iodo-1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B13169425.png)
![2-[1-(Aminomethyl)cyclobutyl]-2-hydroxypropanal](/img/structure/B13169430.png)

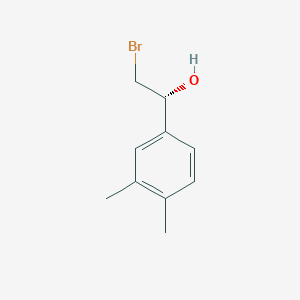

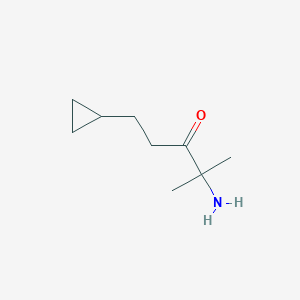
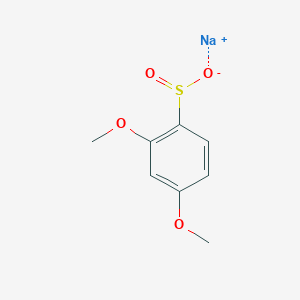

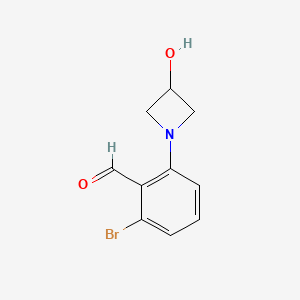
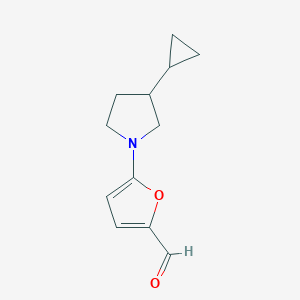
![N-[2-(Thiophen-2-yl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13169489.png)

